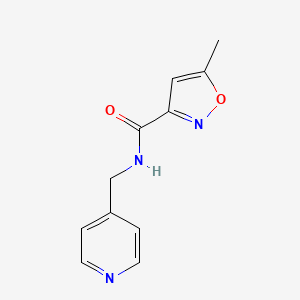
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide, also known as PBOX-15, is a small molecule compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects on cancer cells.
作用机制
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of this pathway can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to selectively bind to cancer cells and induce apoptosis, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of certain proteins in cancer cells, such as Hsp90 and GRP78, which 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to target. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.
实验室实验的优点和局限性
One advantage of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of cancer-specific effects. Another advantage is its potential as a diagnostic tool, as it can be used for imaging purposes. However, one limitation of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in combination with other anticancer agents, such as chemotherapy drugs and radiation therapy, to determine if it can enhance their effects. In addition, further studies are needed to determine the safety and efficacy of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in vivo, as well as its potential as a diagnostic tool.
合成方法
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized using various methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of a Schiff base, which is then reduced to form 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. Other methods include the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxylic acid hydrazide in the presence of a coupling agent, as well as the reaction of 5-methylisoxazole-3-carboxylic acid with 4-(chloromethyl)pyridine hydrochloride in the presence of a base.
科学研究应用
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been studied for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy on cancer cells. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been studied for its potential as a diagnostic tool, as it has been shown to selectively bind to cancer cells and can be used for imaging purposes.
属性
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYLIPXCOVRWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)



![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
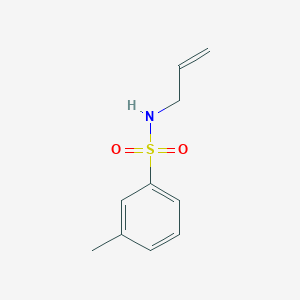
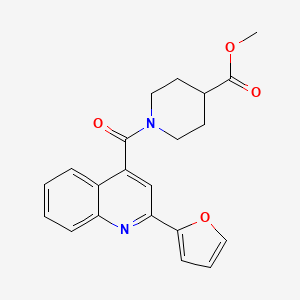
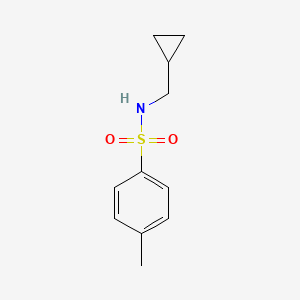
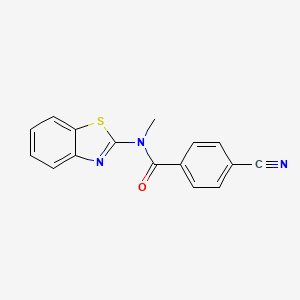
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)